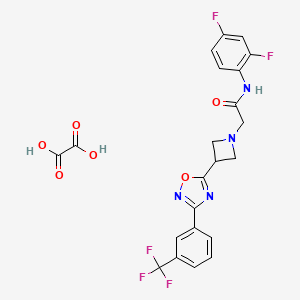
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H17F5N4O6 and its molecular weight is 528.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features multiple fluorinated groups and an oxadiazole moiety, which are known to enhance biological activity. The presence of trifluoromethyl groups is particularly significant in drug design due to their influence on pharmacodynamics and pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole derivatives. For instance, a series of disubstituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity against various strains. The results indicated significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis , with some derivatives outperforming standard antibiotics like Ceftizoxime and Ciprofloxacin .
| Compound | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) |
|---|---|---|---|
| Oxadiazole Derivative A | 16-21 | Ceftizoxime | 21 |
| Oxadiazole Derivative B | 21-24 | Ciprofloxacin | 24 |
The proposed mechanism for the antibacterial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The oxadiazole ring is believed to play a crucial role in these interactions by binding to essential enzymes or receptors within bacterial cells .
Case Studies
-
Study on Trifluoromethyl Phenyl Compounds
A study reported that trifluoromethyl-substituted phenyl groups significantly enhance the antimicrobial activity of pyrazole derivatives against various bacterial strains, including MRSA. This suggests that the trifluoromethyl moiety may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial targets . -
Evaluation of Antibacterial Activity
In another investigation involving synthesized oxadiazole derivatives, researchers utilized the agar well diffusion method to assess antibacterial efficacy. The findings demonstrated that several compounds exhibited notable antibacterial effects, with specific derivatives showing enhanced activity compared to established antibiotics .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N4O2.C2H2O4/c21-14-4-5-16(15(22)7-14)26-17(30)10-29-8-12(9-29)19-27-18(28-31-19)11-2-1-3-13(6-11)20(23,24)25;3-1(4)2(5)6/h1-7,12H,8-10H2,(H,26,30);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMQIZYCSKBJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F5N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













